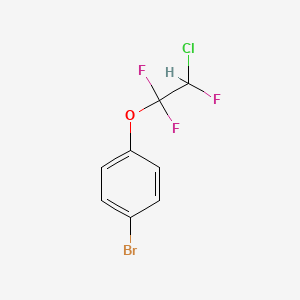![molecular formula C14H20N2O2S B6264768 rac-(1R,5S,9r)-9-amino-7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione CAS No. 1690364-46-5](/img/no-structure.png)
rac-(1R,5S,9r)-9-amino-7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[3.3.1]nonane is a class of compounds that have been studied for their interesting structural properties . They are characterized by a unique three-dimensional structure, which can lead to a variety of chemical behaviors.
Synthesis Analysis
The synthesis of bicyclo[3.3.1]nonane derivatives can be complex and depends on the specific functionalities present in the molecule . The process often involves multiple steps and requires careful control of reaction conditions.Molecular Structure Analysis
The molecular structure of bicyclo[3.3.1]nonane derivatives is characterized by a three-dimensional network formed by hydrogen bonds . This structure can be significantly influenced by the presence of unsaturation and other functional groups .Chemical Reactions Analysis
The chemical reactions involving bicyclo[3.3.1]nonane derivatives can be diverse, depending on the specific functionalities present in the molecule. For example, the presence of a dione group can lead to reactions involving hydrogen bonds .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Bicyclo[3.3.1]nonane derivatives, for example, are known for their unique three-dimensional structures formed by hydrogen bonds .Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,5S,9r)-9-amino-7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione involves the synthesis of the bicyclic ring system followed by the introduction of the benzyl and amino groups.", "Starting Materials": [ "2-methyl-2-butene", "sulfur", "sodium sulfide", "benzyl bromide", "sodium hydride", "ethyl acetoacetate", "ammonium acetate", "acetic acid", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "ethanol" ], "Reaction": [ "1. Treatment of 2-methyl-2-butene with sulfur and sodium sulfide to form 3,3-dimethylthietane", "2. Reaction of 3,3-dimethylthietane with benzyl bromide and sodium hydride to form 3-benzyl-3-methylthietane", "3. Cyclization of 3-benzyl-3-methylthietane with ethyl acetoacetate, ammonium acetate, and acetic acid to form rac-(1R,5S,9r)-7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione", "4. Reduction of rac-(1R,5S,9r)-7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione with sodium borohydride to form rac-(1R,5S,9r)-7-benzyl-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione", "5. Protection of the hydroxyl group with acetic anhydride and triethylamine to form rac-(1R,5S,9r)-7-benzyl-9-acetoxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione", "6. Reaction of rac-(1R,5S,9r)-7-benzyl-9-acetoxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione with ammonia in N,N-dimethylformamide and ethanol to form rac-(1R,5S,9r)-9-amino-7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione" ] } | |
Numéro CAS |
1690364-46-5 |
Nom du produit |
rac-(1R,5S,9r)-9-amino-7-benzyl-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione |
Formule moléculaire |
C14H20N2O2S |
Poids moléculaire |
280.4 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



